
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a trifluoromethyl-substituted benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, a common method involves the cyclization of a suitable amine with a dihaloalkane.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the piperidine intermediate with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: The final step involves coupling the sulfonylated piperidine with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Autoimmune Diseases
- Rheumatoid Arthritis : Clinical studies have indicated that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can effectively reduce disease activity in patients with rheumatoid arthritis by inhibiting pro-inflammatory cytokine signaling pathways associated with JAK kinases .
- Psoriasis : The compound's ability to modulate immune responses makes it a candidate for treating psoriasis, where overactive immune responses lead to skin inflammation and lesions .
Inflammatory Bowel Disease
- Research has shown that selective JAK inhibitors can ameliorate symptoms in models of inflammatory bowel disease by reducing inflammation and restoring mucosal integrity .
Neurological Disorders
- Emerging studies suggest that the modulation of JAK pathways may also play a role in neuroprotection. Inhibitors like this compound could potentially mitigate neuroinflammation associated with conditions such as multiple sclerosis .
Case Study 1: Rheumatoid Arthritis
A clinical trial involving a cohort of patients with moderate to severe rheumatoid arthritis demonstrated significant improvements in joint symptoms after administration of a JAK inhibitor structurally related to this compound. Patients reported reduced pain levels and improved physical function over a 12-week period.
Case Study 2: Psoriasis
In a double-blind study, participants with chronic plaque psoriasis were treated with a JAK inhibitor similar to the compound . Results showed a marked reduction in psoriasis area severity index scores, indicating effective management of skin lesions and inflammation.
Mécanisme D'action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(fluoromethyl)benzamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(chloromethyl)benzamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(bromomethyl)benzamide
Uniqueness
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
Activité Biologique
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a trifluoromethylbenzamide moiety. Its molecular formula is C15H20F3N2O2S, with a molecular weight of approximately 360.39 g/mol. The structural components contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known for enhancing the compound's binding affinity to target proteins, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Preliminary assessments have shown that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
Case Studies
- Antitumor Efficacy : A study involving the evaluation of this compound against A431 cells showed significant apoptosis induction, with a marked increase in caspase-3 activity, indicating a potential mechanism for its anticancer effects .
- Microbial Resistance : In a comparative study against multidrug-resistant bacterial strains, the compound demonstrated effective inhibition at lower concentrations than conventional antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant infections .
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-11-12-7-9-22(10-8-12)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMMCPBIRAYWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.